5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine
Overview
Description
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Scientific Research Applications
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 4-methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Protection/Deprotection: Protecting groups might be used to ensure selective bromination at the desired position.
Purification: The final product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound might undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(tetrahydro-pyran-4-yloxy)-pyridine: Lacks the bromine atom.
5-Bromo-2-(tetrahydro-pyran-4-yloxy)-pyridine: Lacks the methyl group.
5-Bromo-4-methyl-pyridine: Lacks the tetrahydro-pyran-4-yloxy group.
Uniqueness
The presence of the bromine atom, methyl group, and tetrahydro-pyran-4-yloxy group in 5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-methyl-2-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-11(13-7-10(8)12)15-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROXLMAHCWMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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